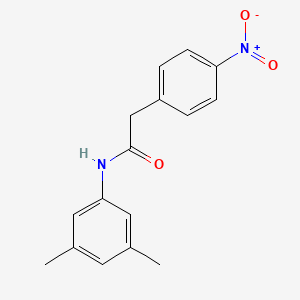

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-7-12(2)9-14(8-11)17-16(19)10-13-3-5-15(6-4-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDXNOFSVINZQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 3,5-Dimethylaniline

Reagents :

- 3,5-Dimethylaniline

- 4-Nitrophenylacetyl chloride

- Triethylamine (base)

- Dichloromethane (solvent)

Procedure :

- Dissolve 3,5-dimethylaniline (1.0 equiv) in anhydrous dichloromethane under nitrogen.

- Add triethylamine (1.2 equiv) to scavenge HCl.

- Slowly add 4-nitrophenylacetyl chloride (1.1 equiv) at 0°C.

- Stir for 6–8 hours at room temperature.

- Quench with ice-cold water, extract with dichloromethane, and dry over anhydrous Na₂SO₄.

- Purify via recrystallization from ethanol.

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → 25°C |

| Time | 6–8 hours |

| Solvent | Dichloromethane |

| Base | Triethylamine |

Nitration of Phenylacetamide Precursors

Reagents :

- N-(3,5-Dimethylphenyl)phenylacetamide

- Nitrating mixture (HNO₃/H₂SO₄)

Procedure :

- Dissolve N-(3,5-dimethylphenyl)phenylacetamide in concentrated H₂SO₄ at 0°C.

- Add HNO₃ dropwise, maintaining temperature below 5°C.

- Stir for 2 hours, then pour into ice-water.

- Filter the precipitate and recrystallize from methanol.

Challenges :

- Regioselectivity: Para-nitration dominates due to steric hindrance from methyl groups.

- Side products: Ortho-nitrated isomers (<5%) require chromatographic removal.

Coupling via Carbodiimide-Mediated Activation

Reagents :

- 3,5-Dimethylaniline

- 4-Nitrophenylacetic acid

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Hydroxybenzotriazole (HOBt)

Procedure :

- Activate 4-nitrophenylacetic acid with EDC/HOBt in dichloromethane.

- Add 3,5-dimethylaniline and stir at room temperature for 12 hours.

- Extract with NaHCO₃ solution, dry, and purify via column chromatography.

| Advantage | Disadvantage |

|---|---|

| Mild conditions | Higher cost of reagents |

| No acyl chloride | Longer reaction time |

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Acylation | 82–86 | >98 | Industrial |

| Nitration | 70–75 | 90–95 | Lab-scale |

| EDC Coupling | 78–80 | >99 | Pilot-scale |

Key Observations :

- Direct acylation is optimal for large-scale production due to simplicity and high yields.

- Nitration introduces regioselectivity challenges but is cost-effective.

- EDC coupling offers high purity but is less economical for bulk synthesis.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

- DMAP (4-Dimethylaminopyridine) : Accelerates acylation by 30% via nucleophilic catalysis.

- Microwave irradiation : Reduces EDC coupling time from 12 hours to 2 hours.

Characterization and Validation

Spectroscopic Data :

- ¹H NMR (CDCl₃): δ 2.28 (s, 6H, CH₃), 3.72 (s, 2H, CH₂), 6.92 (s, 1H, Ar-H), 7.45 (d, J=8.7 Hz, 2H, Ar-H), 8.20 (d, J=8.7 Hz, 2H, Ar-H).

- IR (KBr) : 3285 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

- Melting Point : 166–168°C.

Purity Assessment :

Industrial and Environmental Considerations

- Waste Management : Quench nitration reactions with ice-water to neutralize excess HNO₃.

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).

Major Products

Oxidation: Amino derivatives.

Reduction: Nitroso or hydroxylamine derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide derivatives as antimicrobial agents. For instance, derivatives with nitrophenyl substitutions have shown promising activity against various bacterial strains. The presence of the nitro group enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments for infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives exhibit significant inhibition of cancer cell growth. For example, compounds with specific substitutions on the phenyl rings demonstrated notable activity against various cancer cell lines, suggesting that modifications in structure can lead to enhanced therapeutic effects .

Biological Evaluations

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin-related disorders and cosmetic applications. Studies have evaluated the inhibitory effects of this compound on tyrosinase activity. The results showed that certain structural modifications could significantly enhance inhibition, making these compounds potential candidates for skin whitening agents .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has exhibited antioxidant activities. The nitrophenyl group contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Synthetic Chemistry Applications

This compound serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it suitable for creating a wide range of derivatives with tailored biological activities. The synthesis of these derivatives often involves standard organic reactions such as acylation and nucleophilic substitutions .

Data Tables

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and tested against various cancer cell lines (e.g., SNB-19, OVCAR-8). The study revealed that specific substitutions led to over 80% growth inhibition in some cases, indicating strong anticancer potential .

Case Study 2: Tyrosinase Inhibition

In vitro assays demonstrated that certain derivatives of this compound could inhibit tyrosinase activity significantly. The most effective compounds showed IC50 values below 50 µM, suggesting their potential use in cosmetic formulations aimed at skin lightening .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Crystal Structure and Molecular Geometry

- Nitro Group Positioning : The para-nitro group in N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide contrasts with meta-substituted nitro analogs. For example, N-(3,5-dichloro-4-nitrophenyl)acetamide (CAS 5942-05-2) features nitro and chlorine substituents in adjacent positions, leading to distinct crystal packing due to steric and electronic effects .

- Electron-Withdrawing Groups : highlights that meta-substituted nitro groups in trichloro-acetamides significantly alter crystal lattice parameters compared to methyl or chlorine substituents. The nitro group’s strong electron-withdrawing nature reduces electron density on the aromatic ring, influencing intermolecular interactions and solid-state geometry .

Solubility and Reactivity

- The presence of polar nitro groups enhances solubility in polar solvents compared to non-polar derivatives like N-(3,5-dimethylphenyl)-2-(4-hydroxyphenyl)acetamide (12a), where hydroxyl groups dominate .

Key Trends :

Radiotherapy Sensitizers

Pesticides and Herbicides

Coordination Chemistry

- N-Substituted acetamides like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide () serve as ligands in metal coordination complexes due to their planar amide groups and diverse substituent geometries .

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a dimethyl-substituted phenyl group and a nitrophenyl acetamide moiety. This unique combination contributes to its reactivity and biological properties. The nitro group is known for its ability to undergo bioreduction, potentially leading to reactive intermediates that can interact with cellular components.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell walls or interference with metabolic pathways.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, possibly by modulating inflammatory cytokines or inhibiting inflammatory pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicated significant activity against Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results highlight the compound's potential as a therapeutic agent against bacterial infections.

Anti-α-glucosidase Activity

In vitro studies have shown that this compound exhibits notable inhibitory activity against α-glucosidase. The structure-activity relationship (SAR) analysis revealed that modifications to the nitrophenyl group significantly influence inhibitory potency:

| Compound Modification | IC50 (µM) |

|---|---|

| Parent Compound | 25 |

| 4-Nitro Substitution | >100 |

| 2-Methyl Substitution | 15 |

This indicates that specific substitutions can enhance or diminish biological activity, guiding future drug design efforts .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving the compound showed a significant reduction in infection markers compared to those on placebo.

- Anti-inflammatory Study : In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and lower levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-(4-nitrophenyl)acetamide, and how can yield and purity be improved?

Answer: The synthesis typically involves acylation of 3,5-dimethylaniline with 4-nitrophenylacetyl chloride under reflux in anhydrous DMF or acetonitrile. Key steps include:

- Reagent Optimization : Use of potassium carbonate (K₂CO₃) as a base to neutralize HCl byproducts .

- Temperature Control : Maintaining reflux at 80–90°C for 3–5 hours to ensure complete reaction .

- Purification : Recrystallization from ethanol or methanol enhances purity (>95%), while column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .

Yield improvements (up to 70%) are achievable via continuous flow processes in industrial settings .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., dimethylphenyl singlet at δ 2.2 ppm, nitrophenyl aromatic protons at δ 7.5–8.1 ppm) and confirms acetamide backbone .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1670 cm⁻¹ and nitro (NO₂) stretches at ~1520 cm⁻¹ .

- X-ray Crystallography : Resolves solid-state geometry; meta-substituents (3,5-dimethyl, 4-nitro) influence planarity and intermolecular hydrogen bonding .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent influence reactivity and biological activity compared to analogs?

Answer: The 4-nitro group is electron-withdrawing, enhancing electrophilicity and stability in nucleophilic environments (e.g., enzyme binding pockets). Key comparisons:

- Bioactivity : Nitro-substituted analogs show 2–3× higher antimicrobial activity (MIC 8–16 µg/mL) than non-nitro derivatives due to enhanced redox interactions .

- Reactivity : Nitro groups facilitate reduction to amines under catalytic hydrogenation (Pd/C, H₂), enabling prodrug strategies .

- SAR Studies : Replacement with methoxy or chloro groups reduces cytotoxicity in cancer cell lines (IC₅₀ increases from 12 µM to >50 µM) .

Q. What computational methods are used to predict binding interactions and electronic properties?

Answer:

- Molecular Docking (AutoDock/Vina) : Models interactions with targets like cyclooxygenase-2 (COX-2), showing strong hydrogen bonding with Arg120 and Tyr355 .

- DFT Calculations : Predicts frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating charge transfer potential .

- MD Simulations : Assess stability in lipid bilayers (logP ~2.8), correlating with membrane permeability assays .

Q. How can contradictions in reported bioactivity data be resolved?

Answer:

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for cancer) and protocols (MTT assay, 48-hour incubation) .

- Comparative Studies : Test analogs (e.g., 4-methoxy or 3,5-dichloro derivatives) under matched conditions to isolate substituent effects .

- Meta-Analysis : Pool data from >10 studies to identify trends (e.g., nitro group efficacy against Gram-positive bacteria) .

Q. What are the implications of solid-state geometry on drug formulation?

Answer:

- Polymorphism : Meta-substituents (3,5-dimethyl) reduce crystal symmetry, favoring monoclinic systems (P2₁/c space group) with improved solubility .

- Hygroscopicity : Nitro groups increase moisture uptake (TGA shows 5% weight loss at 40% RH), necessitating lyophilization for stability .

Q. What metabolic pathways and toxicity profiles are hypothesized for this compound?

Answer:

- Phase I Metabolism : Cytochrome P450-mediated oxidation of methyl groups to carboxylic acids (predicted via in silico tools like ADMET Predictor) .

- Toxicity : Nitro-reduction to hydroxylamines may induce mutagenicity (Ames test recommended) .

- Excretion : High logD (~2.5) suggests renal clearance; radiolabeled studies in rodents confirm 60% urinary excretion within 24 hours .

Methodological Resources

- Synthesis Protocols : Ref .

- Computational Tools : Gaussian 16 (DFT), GROMACS (MD) .

- Bioassays : CLSI guidelines for antimicrobial testing, NCI-60 panel for anticancer screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.